1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol is an organic compound characterized by its unique structural features, which include a dihydrobenzo[b][1,4]dioxin moiety linked to a propane-1,3-diol backbone. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis .
This compound is classified under specialty materials and is often utilized in scientific research due to its intriguing chemical properties. It is available from various chemical suppliers, which indicates its relevance in both academic and industrial settings . The compound's CAS number is 862188-09-8, facilitating its identification in chemical databases .
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol typically involves multi-step synthetic routes. Common methods include:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and purity through controlled parameters such as temperature and pressure .
The molecular structure of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol reveals a complex arrangement of aromatic and aliphatic components. The key structural features include:
The compound's structural representation showcases how the dihydrobenzo[b][1,4]dioxin moiety interacts with the propane-1,3-diol backbone .
The versatility of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol in synthetic organic chemistry is evident through various chemical reactions:
These reactions highlight the compound's potential as an intermediate in synthesizing more complex organic molecules .
Research into the mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol suggests that it may interact with specific molecular targets within biological systems. Potential mechanisms include:
Understanding these interactions is crucial for elucidating the pharmacological profile of this compound .
The physical and chemical properties of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol are significant for its applications:
Relevant data includes:
These properties are essential for determining how the compound behaves under different conditions .
The applications of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol span multiple fields:
Research continues to uncover further applications as scientists explore its interactions with biological targets .
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol serves as a pivotal chiral intermediate in the industrial synthesis of Eliglustat (Cerdelga®), an FDA-approved therapeutic agent for Gaucher disease. The benzodioxane moiety provides structural rigidity essential for binding to glucosylceramide synthase, while the 1,3-diol functionality enables stereoselective transformation into the target molecule's pharmacophore. The synthetic route typically begins with 1,4-benzodioxan-6-carbaldehyde, proceeding through Horner-Wadsworth-Emmons olefination to install an α,β-unsaturated ester. Subsequent Sharpless asymmetric dihydroxylation (using AD-mix-β) achieves enantioselective syn-dihydroxylation with 82% yield and >98% enantiomeric excess, establishing the C1 and C2 stereocenters critical for Eliglustat's biological activity [2] [9].
Table 1: Key Intermediates in Eliglustat Synthesis from 1,3-Diol Precursors
Intermediate | Chemical Transformation | Yield (%) | Stereoselectivity |
---|---|---|---|
Olefin 8 | Horner-Wadsworth-Emmons olefination of aldehyde 7 | 98 | N/A |
syn-Diol 9 | Sharpless asymmetric dihydroxylation (AD-mix-β) | 82 | >98% ee |
Acetonide 10 | Acetal protection of diol | 83 | Retention |
Cinnamyl derivative 11 | Wittig olefination after Swern oxidation | 67 (3 steps) | E:Z = 1:3 |
Aminated product 5 | Chlorosulfonyl isocyanate amination | 62 | dr >20:1 |
This stereodefined 1,3-diol enables efficient diastereoselective amination via chlorosulfonyl isocyanate (CSI) under optimized conditions (toluene/n-hexane, −78°C), achieving diastereomeric ratios >20:1. The reaction proceeds via an SNi mechanism involving a four-membered cyclic transition state, preserving stereochemical integrity for downstream functionalization [2] [9].
The electron-rich benzodioxin ring (π-excessive heterocycle) undergoes regioselective electrophilic aromatic substitution at C-6, enabling C-C bond formation with the propane-1,3-diol chain. Nucleophilic displacement of halogen or hydroxyl leaving groups facilitates conjugation:
Solvent polarity critically influences pathway dominance: polar aprotic solvents (DMF, acetonitrile) favor SN₂ mechanisms, while nonpolar media (toluene) promote carbocation-mediated SN₁ pathways. This is evidenced by the amination of syn-1,2-dibenzyl ether in toluene/n-hexane (10:1) at −78°C, which suppresses carbocation formation and enhances stereoretention [2] [6].
Table 2: Solvent Effects on Nucleophilic Substitution Outcomes
Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Dominant Mechanism |
---|---|---|---|---|
Dichloromethane | 0 | 29 | 1.2:1 | SN1 |
Toluene | −78 | 54 | 5.6:1 | SNi/SN1 |
Toluene/n-Hexane (10:1) | −78 | 62 | >20:1 | SNi |
n-Hexane | −78 | 59 | 5:1 | SN1 |
Asymmetric Dihydroxylation: AD-mix-β (containing (DHQD)₂PHAL ligand, K₂OsO₂(OH)₄) converts vinylbenzodioxin derivatives to syn-1,2-diols with 82% yield and >98% ee. The ligand enforces facial selectivity via π-π stacking with the benzodioxin ring [2].
Diastereoselective Amination: Chlorosulfonyl isocyanate (CSI) in toluene/n-hexane (10:1) at −78°C converts chiral benzylic ethers to carbamates with 62% yield and >20:1 dr. The CSI’s electrophilic nitrogen attacks the ether oxygen, generating a benzyloxymethylene carbocation that collapses via intramolecular SNi displacement [2].
Catalytic Hydrogenation: Pd/C (10 wt%) in methanol reduces keto intermediates (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxopropyl derivatives) to the 1,3-diol with 95% diastereoselectivity when chiral auxiliaries are present. Borane-mediated reductions provide complementary anti-Markovnikov selectivity [3] [9].
Table 3: Catalytic Systems for Chiral Functionalization
Catalyst/Reagent | Reaction Type | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
AD-mix-β | Sharpless dihydroxylation | 82 | >98% ee | Predictable syn stereochemistry |
Chlorosulfonyl isocyanate | Stereoretentive amination | 62 | dr >20:1 | Suppresses carbocation racemization |
Pd/C (10%) | Catalytic hydrogenation | >90 | 95% de | Chemoselective carbonyl reduction |
L-Selectride® | Borane reduction | 85 | 88% de | Anti-Markovnikov regioselectivity |
Purification of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propane-1,3-diol intermediates requires tailored eluent systems due to polarity variations:
Critical parameters include silica gel particle size (230–400 mesh), flow rates (1 column volume/5 min), and isocratic elution for final isolation. Reverse-phase C18 columns with water/acetonitrile resolve polar impurities in diol intermediates, achieving >99% purity essential for pharmaceutical applications [2] [9].
The primary and secondary hydroxyl groups exhibit differential reactivity for selective derivatization:
Table 4: Hydroxyl Group Derivatization Products and Applications
Derivative | Reaction Conditions | Yield (%) | Primary Application |
---|---|---|---|
Mono-octanoate ester | Octanoyl chloride, pyridine, 0°C, 2h | 70 | Eliglustat side chain |
3-Benzyloxy-1-ol | BnBr, NaH, DMF, 0°C → RT | 85 | Amino alcohol precursors |
1,3-Di-O-THP ether | Dihydropyran, PPTS, CH₂Cl₂ | 90 | Hydroxyl protection |
1-Aldehyde derivative | Swern oxidation (oxalyl chloride/DMSO) | 78 | Wittig chain elongation |
3-Keto-1-ol derivative | TEMPO/BAIB oxidation | 65 | Chiral reduction studies |
These transformations enable access to diverse analogs for structure-activity studies while maintaining the benzodioxin core’s conformational constraints essential for bioactivity [3] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3